![molecular formula C27H32F6N2O2 B12326151 N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B12326151.png)
N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydro Dutasteride is a synthetic 4-azasteroid compound that selectively inhibits both the type I and type II isoforms of steroid 5α-reductase, an intracellular enzyme that converts testosterone to 5α-dihydrotestosterone (DHT). This compound is primarily used for the treatment of symptomatic benign prostatic hyperplasia (BPH) in adult males by reducing the levels of circulating DHT .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro Dutasteride involves multiple steps, starting with the preparation of the core steroid structure. The key steps include:
Formation of the Core Structure: The core steroid structure is synthesized through a series of reactions involving the formation of a cyclopentanoperhydrophenanthrene ring system.
Functional Group Modifications: Various functional groups are introduced to the core structure through reactions such as oxidation, reduction, and substitution.
Final Assembly: The final compound is assembled by attaching the necessary side chains and functional groups to the core structure.
Industrial Production Methods
Industrial production of Dihydro Dutasteride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Dihydro Dutasteride undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxo groups.
Reduction: Addition of hydrogen atoms to reduce double bonds.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various intermediates and the final Dihydro Dutasteride compound with the desired functional groups and side chains .
Applications De Recherche Scientifique
Dihydro Dutasteride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying steroid synthesis and reactions.
Biology: Investigated for its effects on androgen metabolism and hormone regulation.
Medicine: Primarily used for the treatment of benign prostatic hyperplasia and studied for potential use in treating androgenic alopecia.
Industry: Used in the development of pharmaceuticals and as a reference compound in quality control.
Mécanisme D'action
Dihydro Dutasteride exerts its effects by inhibiting the enzyme 5α-reductase, which converts testosterone to dihydrotestosterone (DHT). By blocking this conversion, Dihydro Dutasteride reduces the levels of DHT, which is a primary hormonal mediator involved in the development and enlargement of the prostate gland. This inhibition is achieved through a potent, selective, and irreversible binding to both isoforms of the enzyme .
Comparaison Avec Des Composés Similaires
Dihydro Dutasteride is often compared with other 5α-reductase inhibitors, such as Finasteride. Key differences include:
Potency: Dihydro Dutasteride is more potent than Finasteride in inhibiting both type I and type II isoforms of 5α-reductase.
Efficacy: Dihydro Dutasteride has been shown to reduce DHT levels more effectively than Finasteride.
Applications: While both compounds are used for treating benign prostatic hyperplasia, Dihydro Dutasteride is also being investigated for its potential use in treating androgenic alopecia
Similar Compounds
Finasteride: Another 5α-reductase inhibitor used for treating benign prostatic hyperplasia and androgenic alopecia.
Epristeride: A less commonly used 5α-reductase inhibitor with similar applications.
Alfatradiol: Used topically for treating androgenic alopecia.
Propriétés
Formule moléculaire |
C27H32F6N2O2 |
|---|---|
Poids moléculaire |
530.5 g/mol |
Nom IUPAC |
N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C27H32F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,13,15-17,19,21H,4,6-12H2,1-2H3,(H,34,37)(H,35,36) |
Clé InChI |
AIUHDIPAGREENV-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(CCC(=O)N5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


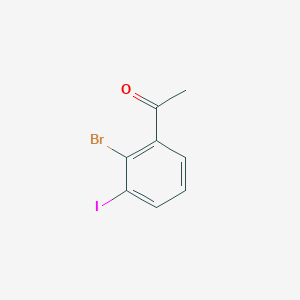
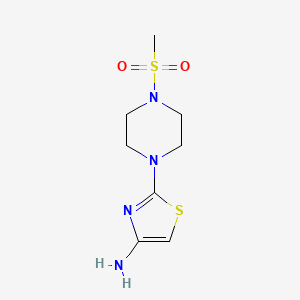


![(2S)-2-amino-3-{1-[(4-methylphenyl)diphenylmethyl]-1H-imidazol-4-yl}propanoic acid](/img/structure/B12326089.png)
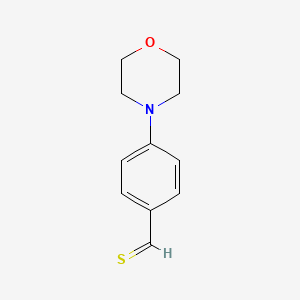
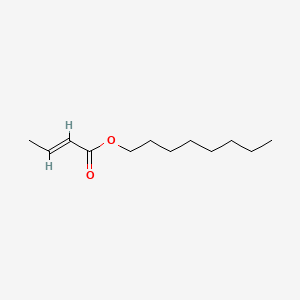
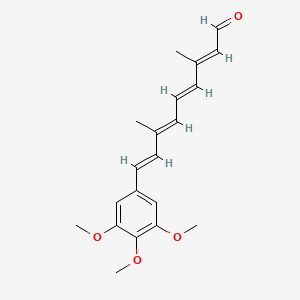
![1,10-Phenanthroline)tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato]europium(iii](/img/structure/B12326110.png)

![(Hexamethylenetetramine)penta[copper(I) cyanide]](/img/structure/B12326121.png)
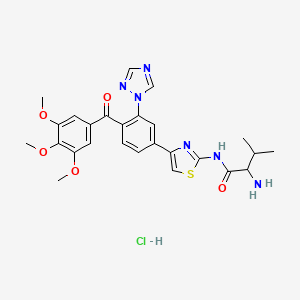
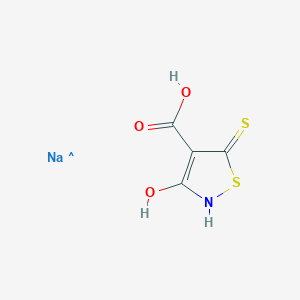
![Methyl 2-ethoxy-1-((2'-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12326133.png)
